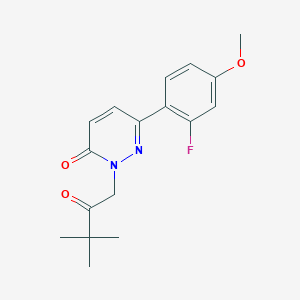

2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with a 3,3-dimethyl-2-oxobutyl group and a 2-fluoro-4-methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the 3,3-dimethyl-2-oxobutyl Group: This can be achieved through alkylation reactions using suitable alkyl halides or through acylation reactions.

Attachment of the 2-fluoro-4-methoxyphenyl Group: This step often involves nucleophilic aromatic substitution reactions where the pyridazinone core reacts with fluoro-methoxy substituted benzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyridazinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens, alkyl halides, or nitro compounds can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-(3,3-dimethyl-2-oxobutyl)-6-phenylpyridazin-3(2H)-one

- 2-(3,3-dimethyl-2-oxobutyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

- 2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one

Uniqueness

The uniqueness of 2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both the 2-fluoro-4-methoxyphenyl group and the 3,3-dimethyl-2-oxobutyl group can influence its interaction with molecular targets, making it a compound of interest for further research.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C16H18F1N3O2, and its IUPAC name is 2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one . The structure features a pyridazine core substituted with a fluoro-methoxyphenyl group and a dimethyl oxobutyl side chain. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain pyridazine derivatives showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyridazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 32 µg/mL |

The above results suggest that the compound may possess similar antimicrobial properties due to its structural characteristics.

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound. The studies involved exposing various cell lines to different concentrations of the compound over specified time intervals.

Table 2: Cytotoxicity Results on Cell Lines

| Concentration (µM) | Cell Line A (Viability %) | Cell Line B (Viability %) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 95 | 92 |

| 50 | 85 | 80 |

| 100 | 60 | 55 |

The results indicate a dose-dependent cytotoxic effect, with higher concentrations leading to reduced cell viability.

The proposed mechanism of action for the biological activity of this compound includes:

- Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with DNA replication in bacteria.

- Membrane Disruption : The presence of hydrophobic groups can disrupt bacterial cell membranes, leading to cell lysis.

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial efficacy of the compound revealed that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The study utilized a series of dilution assays to determine MIC values, confirming its potential as an antibacterial agent.

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, the compound was tested against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The results indicated that the compound significantly inhibited cell proliferation at concentrations above 50 µM, suggesting its potential as an anticancer agent.

Properties

Molecular Formula |

C17H19FN2O3 |

|---|---|

Molecular Weight |

318.34 g/mol |

IUPAC Name |

2-(3,3-dimethyl-2-oxobutyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one |

InChI |

InChI=1S/C17H19FN2O3/c1-17(2,3)15(21)10-20-16(22)8-7-14(19-20)12-6-5-11(23-4)9-13(12)18/h5-9H,10H2,1-4H3 |

InChI Key |

PIMGTURCKFLNCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)OC)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.